An In-depth Technical Guide to 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride
An In-depth Technical Guide to 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Versatile Bifunctional Reagent in Modern Chemistry
4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride, identified by its CAS Number 160233-28-3, is a unique and highly reactive bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a central thiophene ring flanked by two distinct sulfonyl chloride moieties, offers a versatile platform for the synthesis of complex molecular architectures. The presence of both an arylsulfonyl group and a sulfonyl chloride directly attached to the thiophene core imparts a nuanced reactivity profile, making it a valuable building block for creating novel compounds with tailored properties. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, reactivity, and applications, with a particular focus on its role in the development of therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride is paramount for its effective handling, storage, and application in synthetic chemistry. The compound is a solid at room temperature with a melting point of 101 °C. It is sensitive to moisture and should be stored in a dry environment to prevent hydrolysis of the sulfonyl chloride groups.
| Property | Value | Reference |
| CAS Number | 160233-28-3 | [1] |
| Molecular Formula | C₁₀H₇ClO₄S₃ | [1] |
| Molecular Weight | 322.81 g/mol | |
| Melting Point | 101 °C | |
| Boiling Point (Predicted) | 519.7 ± 35.0 °C | |
| Density (Predicted) | 1.582 ± 0.06 g/cm³ | |
| Appearance | Solid | |
| Moisture Sensitivity | Yes |
Synthesis of 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride: A Plausible Synthetic Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of Thiophene-2-sulfonic acid
-
To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add thiophene.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the mixture onto crushed ice to precipitate the sulfonic acid.
-
Isolate the crude thiophene-2-sulfonic acid by filtration and wash with cold water.
Step 2: Synthesis of 4-(Benzenesulfonyl)thiophene-2-sulfonic acid
-
In a flask equipped with a stirrer and a reflux condenser, suspend thiophene-2-sulfonic acid in a suitable inert solvent (e.g., nitrobenzene).
-
Add benzenesulfonyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench by carefully adding it to a mixture of ice and hydrochloric acid.
-
Extract the product with a suitable organic solvent and purify by recrystallization.
Step 3: Synthesis of 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride
-
Treat the 4-(Benzenesulfonyl)thiophene-2-sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Heat the mixture gently under reflux until the evolution of gas ceases.
-
Remove the excess chlorinating agent by distillation under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
Reactivity and Chemical Transformations
The chemical behavior of 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride is dictated by the two electrophilic sulfonyl chloride groups. These groups readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively.[2]
A key aspect of its reactivity is the potential for differential functionalization of the two sulfonyl chloride groups. The electronic environment of the thiophene ring, influenced by the benzenesulfonyl substituent, likely results in different electrophilicities of the sulfur atoms at the 2- and 4-positions. This could allow for selective reactions under carefully controlled conditions (e.g., temperature, stoichiometry of the nucleophile).
Reaction with Nucleophiles: A Generalized Scheme
Caption: Generalized reactivity of 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride with common nucleophiles.
This selective reactivity is highly valuable in synthetic chemistry, as it allows for the sequential introduction of different functional groups, leading to the creation of diverse molecular scaffolds from a single starting material.
Applications in Drug Discovery and Development
The structural motifs accessible from 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride are of particular interest in drug discovery. Sulfonamides are a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.
There is evidence suggesting that derivatives of this compound may act as endothelin receptor antagonists .[3][4][5] Endothelin receptors are implicated in a variety of cardiovascular diseases, including hypertension and heart failure. The ability to synthesize libraries of novel sulfonamide derivatives from 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride provides a powerful tool for medicinal chemists to explore the structure-activity relationships of potential endothelin receptor antagonists and develop new drug candidates. The bifunctional nature of the starting material allows for the creation of bis-sulfonamides, which have been investigated as dual endothelin receptor antagonists.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene and thiophene rings. The coupling patterns would be indicative of the substitution on the thiophene ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of both the benzene and thiophene rings. The carbons attached to the sulfonyl groups would be significantly downfield shifted.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride and sulfone groups, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable for the molecular ion and chlorine-containing fragments.
Safety and Handling
4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.
Conclusion
4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride is a valuable and versatile reagent for the synthesis of complex organic molecules. Its bifunctional nature, combined with the inherent reactivity of the sulfonyl chloride groups, provides a powerful platform for the generation of diverse chemical libraries. This is particularly relevant in the field of drug discovery, where it serves as a key building block for the development of novel therapeutic agents, including potential endothelin receptor antagonists. A thorough understanding of its synthesis, properties, and reactivity is essential for harnessing its full potential in both academic and industrial research settings.
References
-
Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic. Royal Society of Chemistry. Available at: [Link]
-
Supplementary material Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. The Royal Society of Chemistry. Available at: [Link]
- US Patent US7094781B2 - Sulfamides and their use as endothelin receptor antagonists. Google Patents.
-
Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Available at: [Link]
- MX9300842A - SULFONAMIDE ENDOTHELINE ANTAGONISTS. Google Patents.
-
4-(BENZENESULFONYL)THIOPHENE-2-SULFONYL CHLORIDE | CAS 160233-28-3. Matrix Fine Chemicals. Available at: [Link]
- WO2002053557A1 - Novel sulfamides and their use as endothelin receptor antagonists. Google Patents.
- CN100432070C - Novel sulfamides and their use as endothelin receptor antagonists. Google Patents.
- EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. Google Patents.
- US6638937B2 - Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists. Google Patents.
-
Benzenesulfonyl chloride. Wikipedia. Available at: [Link]
-
Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. PubChem. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. US7094781B2 - Sulfamides and their use as endothelin receptor antagonists - Google Patents [patents.google.com]
- 4. WO2002053557A1 - Novel sulfamides and their use as endothelin receptor antagonists - Google Patents [patents.google.com]
- 5. CN100432070C - Novel sulfonamide compounds and their use as endothelin receptor antagonists - Google Patents [patents.google.com]
